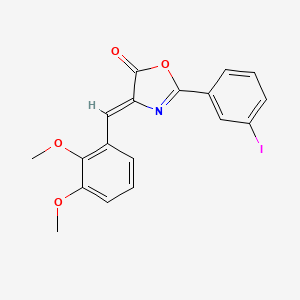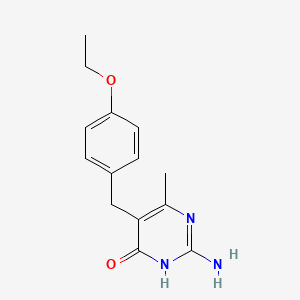![molecular formula C18H15N5OS B3723702 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B3723702.png)
2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone
Overview
Description
2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone, also known as MTMQ, is a novel compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal functioning of the cytoskeleton. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has been found to have several biochemical and physiological effects. Studies have shown that 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone inhibits the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is essential for angiogenesis and tumor growth.
Advantages and Limitations for Lab Experiments
2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has several advantages for lab experiments, including its high solubility in aqueous solutions, low toxicity, and stable chemical structure. However, 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has some limitations, including its limited availability and high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone. One potential direction is to investigate the efficacy of 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies. Another direction is to explore the potential use of 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anticancer activity of 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone and to optimize its pharmacological properties.
Scientific Research Applications
2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-12-21-22-18(23(12)13-7-3-2-4-8-13)25-11-16-19-15-10-6-5-9-14(15)17(24)20-16/h2-10H,11H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQHURFIPZBLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B3723620.png)
![N-(2,4-dimethylphenyl)-N'-{6-oxo-4-[(2-pyridinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B3723627.png)

![methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}-S-benzylcysteinate](/img/structure/B3723640.png)

![(4-{[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B3723652.png)

![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3723662.png)
![3,5-dichloro-2-hydroxybenzaldehyde [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B3723663.png)
![2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3723671.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3723680.png)
![methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3723683.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3723689.png)
![N-(3-chlorophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B3723698.png)